molecular formula C9H9F3N2O2 B2472779 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid CAS No. 1994717-00-8

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid

Cat. No.: B2472779
CAS No.: 1994717-00-8
M. Wt: 234.178
InChI Key: MFAAPCDAOQJHJP-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C9H9F3N2O2 It is known for its unique structure, which includes a cyclopropyl group and a trifluoroethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid typically involves the reaction of cyclopropyl hydrazine with 2,2,2-trifluoroethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
  • 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide
  • 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-methyl ester

Uniqueness

Compared to similar compounds, 5-Cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoroethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)4-14-7(5-1-2-5)6(3-13-14)8(15)16/h3,5H,1-2,4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAAPCDAOQJHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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